4-(chloromethyl)-1,3-thiazole-2-carbonitrile
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Overview
Description
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a carbonitrile group at the 2-position of the thiazole ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile typically involves the halomethylation of thiazole derivatives. One common method includes the reaction of thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, which is crucial for maintaining the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding thiazole derivatives.
Reduction: Reduction of the carbonitrile group can yield primary amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium phenoxide in ethanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Scientific Research Applications
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds.
Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1,3-thiazole-2-carbonitrile: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group.
4-(Methyl)-1,3-thiazole-2-carbonitrile: Lacks the halomethyl group, having a simple methyl group instead.
Uniqueness
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is unique due to its specific reactivity profile, which is influenced by the presence of both the chloromethyl and carbonitrile groups.
Properties
CAS No. |
1824455-58-4 |
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Molecular Formula |
C5H3ClN2S |
Molecular Weight |
158.6 |
Purity |
95 |
Origin of Product |
United States |
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